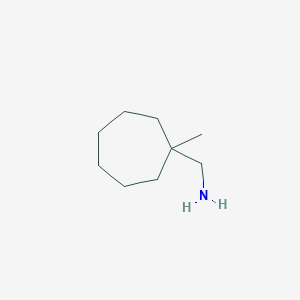

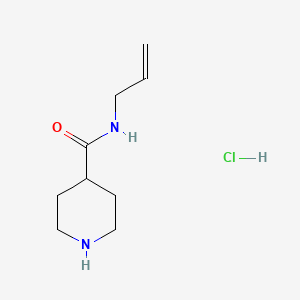

N-Allyl-4-piperidinecarboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

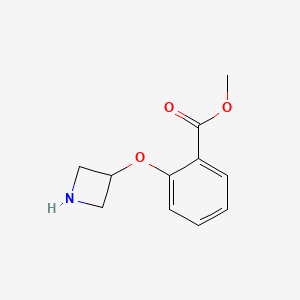

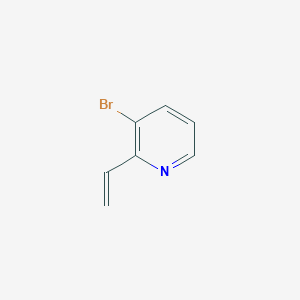

N-Allyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Analgesic and Antidepressive Potential

N-Allyl-4-piperidinecarboxamide hydrochloride derivatives have been highlighted for their analgesic and antidepressive properties. Specifically, δ-opioid agonists like ADL5859 and ADL5747 have shown promising oral bioavailability, along with notable analgesic and antidepressive effects in animal models. These compounds have been recognized for their efficiency in reducing pain in chronic pain models, mediated primarily through δ-opioid receptors. Interestingly, unlike typical δ agonists, these compounds do not induce hyperlocomotion or receptor internalization, suggesting a distinct agonist-biased activity at the receptor level (Nozaki et al., 2012).

Antipsychotic Properties

Heterocyclic carboxamides, structural analogues of this compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds have been assessed for their binding affinity to dopamine and serotonin receptors and demonstrated efficacy in vivo, notably in antagonizing certain behavioral responses in mice. This research suggests potential applications in the treatment of psychiatric disorders (Norman et al., 1996).

Synthetic Processes

The development of scalable and facile synthetic processes for derivatives of this compound has been a focus of research. For instance, compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for central nervous system disorders, have been synthesized with high purity and yield through optimized reaction conditions. This showcases the potential for large-scale production and application in therapeutic contexts (Wei et al., 2016).

Anti-Acetylcholinesterase Activity

This compound derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promising results, with certain derivatives demonstrating significant inhibitory effects on AChE, suggesting potential applications in treating diseases like Alzheimer's (Sugimoto et al., 1990; Sugimoto et al., 1992).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

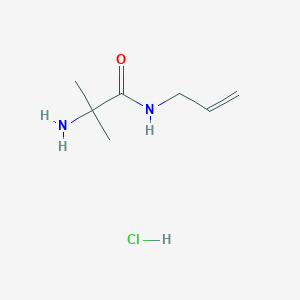

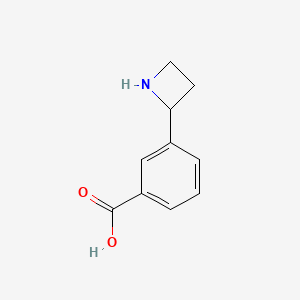

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Allyl-4-piperidinecarboxamide hydrochloride involves the reaction of allylamine with 4-piperidinecarboxylic acid, followed by conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "Allylamine", "4-piperidinecarboxylic acid", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 4-piperidinecarboxylic acid in diethyl ether and add allylamine. Stir the mixture at room temperature for several hours until a white solid precipitates.", "Step 2: Filter the solid and wash with diethyl ether to obtain N-Allyl-4-piperidinecarboxamide.", "Step 3: Dissolve N-Allyl-4-piperidinecarboxamide in hydrochloric acid and add sodium hydroxide until the pH reaches 7-8.", "Step 4: Extract the solution with diethyl ether and dry over sodium sulfate.", "Step 5: Concentrate the diethyl ether solution to obtain N-Allyl-4-piperidinecarboxamide hydrochloride as a white solid." ] } | |

CAS-Nummer |

1219957-31-9 |

Molekularformel |

C9H16N2O |

Molekulargewicht |

168.24 g/mol |

IUPAC-Name |

N-prop-2-enylpiperidine-4-carboxamide |

InChI |

InChI=1S/C9H16N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h2,8,10H,1,3-7H2,(H,11,12) |

InChI-Schlüssel |

ULXRILNDQCOQLE-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)C1CCNCC1.Cl |

Kanonische SMILES |

C=CCNC(=O)C1CCNCC1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)

![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)

![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)